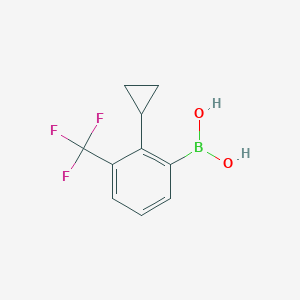
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and utilizes palladium-catalyzed cross-coupling between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phenols, fluorinated derivatives, and various substituted boronic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups in their active sites . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl group, which affects its reactivity and applications.
2-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position, leading to different chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Another structural isomer with distinct reactivity and applications.
Uniqueness
(2-Cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. This structural feature can influence the compound’s interactions with other molecules, making it a valuable tool in synthetic chemistry and drug discovery.
Propriétés
Formule moléculaire |
C10H10BF3O2 |
|---|---|
Poids moléculaire |
229.99 g/mol |
Nom IUPAC |
[2-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)7-2-1-3-8(11(15)16)9(7)6-4-5-6/h1-3,6,15-16H,4-5H2 |
Clé InChI |
STTAFJPPAJHTTE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(F)(F)F)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


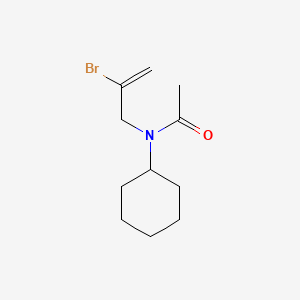
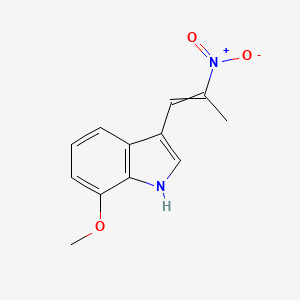
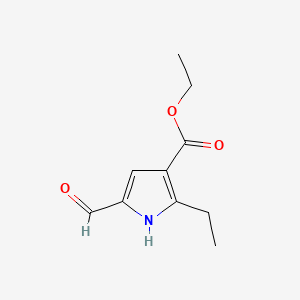
![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
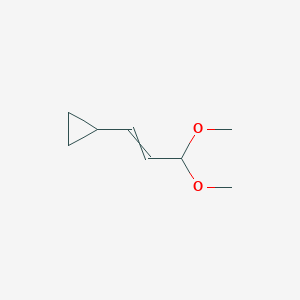
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)

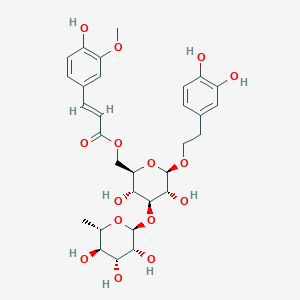

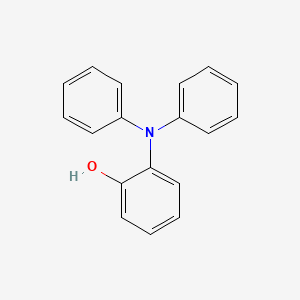
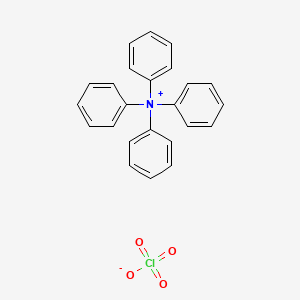

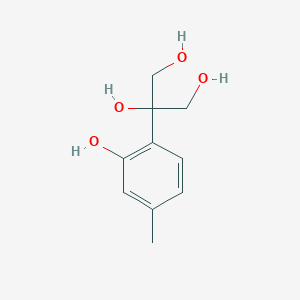
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
